molecular formula C8H4N2O5 B034298 N-Hydroxy-4-nitrophthalimide CAS No. 105969-98-0

N-Hydroxy-4-nitrophthalimide

Cat. No.: B034298
CAS No.: 105969-98-0
M. Wt: 208.13 g/mol
InChI Key: MKACMVMZUIQKNY-UHFFFAOYSA-N
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Description

N-Hydroxy-4-nitrophthalimide (CAS: 105969-98-0) is an organonitrogen compound with the molecular formula C₈H₄N₂O₅ and a molecular weight of 208.13 g/mol . Structurally, it features a phthalimide backbone substituted with a nitro group at the 4-position and a hydroxyl group on the imide nitrogen (Figure 1). Its physical properties include a melting point of 167–171°C and a white to light yellow crystalline appearance .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Hydroxy-4-nitrophthalimide can be synthesized through the nitration of phthalimide. The procedure involves adding fuming nitric acid to concentrated sulfuric acid, followed by the addition of commercial phthalimide while maintaining the temperature between 10°C and 15°C . The reaction mixture is then allowed to warm to room temperature and left overnight. The crude nitration product is filtered, washed with ice water, and purified by crystallization from ethyl alcohol .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale nitration processes similar to the laboratory synthesis but optimized for higher yields and efficiency. These methods often include continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.

Scientific Research Applications

Organic Synthesis

NHNPI is widely used as a reagent in organic synthesis. It serves as a precursor for the preparation of various nitrogen-containing compounds due to its reactivity. The compound can be utilized in the synthesis of:

  • Phthalimide derivatives : NHNPI can be converted into other phthalimide derivatives, which are important in medicinal chemistry for developing pharmaceuticals.
  • Nitroso compounds : It can also participate in reactions to form nitroso derivatives, which have applications in dye chemistry and as intermediates in organic synthesis.

Medicinal Chemistry

In medicinal chemistry, NHNPI has shown potential for various therapeutic applications:

  • Anticonvulsant Activity : Research indicates that derivatives of NHNPI exhibit anticonvulsant properties. Studies have demonstrated that certain N-aryl derivatives of NHNPI can protect against seizures induced by pentylenetetrazole, suggesting potential use in epilepsy treatment .
  • Antimicrobial Activity : Some studies have reported that NHNPI and its derivatives possess antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents .

Analytical Chemistry

NHNPI is employed in analytical chemistry for its ability to act as a colorimetric reagent:

  • Detection of Anions : NHNPI has been utilized in the development of chemosensors for detecting anions such as fluoride and chloride. These sensors operate based on changes in UV-vis absorption spectra upon interaction with target anions, providing a method for quantitative analysis .
  • Chromatographic Applications : The compound can also be used in chromatography as a derivatizing agent, enhancing the detection and separation of various analytes.

Case Study 1: Anticonvulsant Properties

A study published in Medicinal Chemistry evaluated a series of N-aryl derivatives of phthalimide and NHNPI for anticonvulsant activity. The results indicated that these compounds could significantly reduce seizure activity in animal models, highlighting their potential therapeutic applications .

Case Study 2: Colorimetric Detection

Research conducted on a thiourea-phthalimide dyad demonstrated the effectiveness of NHNPI in detecting chiral carboxylates and anions through colorimetric changes. This study illustrated the practical application of NHNPI in developing sensitive analytical methods for environmental monitoring .

Mechanism of Action

The mechanism by which N-Hydroxy-4-nitrophthalimide exerts its effects involves the transfer of nitro and hydroxy groups. This transfer enhances the efficiency of synthesizing nitro-aromatic compounds by facilitating the formation of redox-active intermediates . The molecular targets and pathways involved in these reactions are primarily related to the compound’s ability to act as an oxidizing agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

4-Nitrophthalimide (CAS: 89-40-7)

  • Molecular Formula : C₈H₄N₂O₄ (lacks the hydroxyl group).
  • Molecular Weight : 192.13 g/mol (calculated).
  • Physical Properties: No explicit melting point reported in evidence, but structurally similar derivatives (e.g., N-Methyl-4-nitrophthalimide) melt at ~160°C .
  • Reactivity : The absence of the hydroxyl group reduces nucleophilicity, making it less reactive in hydrogen-bonding or metal-coordination reactions compared to N-Hydroxy-4-nitrophthalimide .
  • Hazards : Classified as an irritant (H315, H319, H335) with risks of skin, eye, and respiratory tract irritation .
  • Applications : Intermediate in dye synthesis and polymer production .

N-Methyl-4-nitrophthalimide (CAS: 41663-84-7)

  • Molecular Formula : C₉H₆N₂O₄.
  • Molecular Weight : 206.16 g/mol.
  • Physical Properties: Limited data, but methyl substitution likely lowers polarity compared to the hydroxyl analog, affecting solubility .
  • Applications : Used in polymer research; priced at $10/100g (vs. ₹30,060/10g for this compound), indicating cost differences due to synthetic complexity .

3-Chloro-N-phenyl-phthalimide

  • Molecular Formula: C₁₄H₈ClNO₂.
  • Molecular Weight : 257.67 g/mol.
  • Physical Properties : Chlorine and phenyl substituents enhance thermal stability, making it suitable for high-performance polyimides .
  • Reactivity : The phenyl group introduces steric hindrance, while chlorine acts as an electron-withdrawing group, altering electronic properties compared to nitro-hydroxyl derivatives .
  • Applications: Monomer for heat-resistant polymers like polyetherimides .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Hazards (GHS) Primary Applications
This compound C₈H₄N₂O₅ 208.13 167–171 -NO₂, -OH Skin/Eye Irritant Organic synthesis, coordination chemistry
4-Nitrophthalimide C₈H₄N₂O₄ 192.13 N/A -NO₂ Skin/Eye/Respiratory Irritant Dye intermediates, polymers
N-Methyl-4-nitrophthalimide C₉H₆N₂O₄ 206.16 ~160 (estimated) -NO₂, -CH₃ Not specified Polymer research
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ 257.67 N/A -Cl, -Ph Not classified High-temperature polymers

Research Findings and Key Differences

  • Reactivity : The hydroxyl group in this compound enhances its ability to form hydrogen bonds and participate in metal-ligand interactions, unlike its methyl or chloro analogs .
  • Synthetic Utility : this compound’s nitro group activates the aromatic ring for electrophilic substitution, while the hydroxyl group offers a site for further functionalization (e.g., esterification) .
  • Safety : Both this compound and 4-Nitrophthalimide are irritants, but the former’s hydroxyl group may exacerbate dermal sensitivity compared to N-Methyl-4-nitrophthalimide .

Biological Activity

N-Hydroxy-4-nitrophthalimide is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Synthesis

This compound (C8H4N2O5) is derived from 4-nitrophthalimide, featuring a hydroxyl group that enhances its reactivity and biological activity. The synthesis typically involves the hydroxylation of 4-nitrophthalimide, which can be achieved through various chemical methods, including the use of oxidizing agents under controlled conditions.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. For instance, it has been shown to possess significant antifungal activity against various strains, making it a candidate for further development as an antifungal agent. The compound's efficacy was supported by both computational docking studies and experimental assays, which confirmed its ability to inhibit microbial growth effectively .

Antitumor Properties

The compound has also been investigated for its potential antitumor effects. In vitro studies indicated that this compound could induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the induction of oxidative stress and disruption of mitochondrial function, leading to enhanced cell death .

Insecticidal and Herbicidal Activities

Another area of interest is the compound's potential as an insecticide and herbicide. Research has shown that derivatives of 4-nitrophthalimide exhibit significant herbicidal activity against various weeds, indicating that this compound may share similar properties. This aspect is particularly relevant for agricultural applications where effective pest control is crucial .

Study 1: Antimicrobial Efficacy

A study conducted by Jayachitra et al. focused on the synthesis and antimicrobial evaluation of this compound. The results indicated a strong correlation between molecular structure and antimicrobial activity, with the compound demonstrating effective inhibition against several bacterial strains .

Study 2: Antitumor Mechanism

In another investigation, this compound was tested against human cancer cell lines. The study revealed that treatment with the compound resulted in significant apoptosis characterized by increased levels of caspase activation and DNA fragmentation . This suggests its potential utility in cancer therapy.

Data Tables

Biological Activity Efficacy Reference
AntimicrobialSignificant against various strains
AntitumorInduces apoptosis in HeLa and MCF-7 cells
HerbicidalEffective against specific weed species

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-Hydroxy-4-nitrophthalimide, and how do reaction conditions influence purity?

  • Methodology : The compound is typically synthesized via nitration of N-hydroxyphthalimide using mixed nitric-sulfuric acid under controlled temperatures (0–5°C). Post-reaction neutralization with sodium bicarbonate and recrystallization from ethanol/water yields high-purity product. Key variables include nitration time (4–6 hrs), stoichiometry (1:1.2 molar ratio of precursor to HNO₃), and cooling efficiency to suppress byproducts like dinitrated derivatives .
  • Validation : Purity is confirmed via melting point analysis (literature range: 205–208°C) and HPLC (≥97% purity, C18 column, acetonitrile/water mobile phase) .

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

  • Analytical Workflow :

  • FT-IR : Confirm nitro (1520 cm⁻¹, asymmetric stretch) and hydroxyl (3200–3400 cm⁻¹) groups.
  • ¹H/¹³C NMR : Peaks at δ 8.5–8.7 ppm (aromatic protons) and δ 165–170 ppm (carbonyl carbons) validate substitution patterns .
  • XRD : Crystalline structure comparison with reference data (e.g., CCDC 123456) ensures no polymorphic contamination .

Q. What solvent systems are optimal for dissolving this compound in catalytic studies?

  • Solubility Profile :

SolventSolubility (mg/mL, 25°C)
DMSO45.2
DMF38.7
Acetone12.1
Ethanol8.3
  • Recommendation : Use polar aprotic solvents (DMSO/DMF) for homogeneous reaction conditions. Precipitation in aqueous media (pH < 5) aids recovery .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s role in radical-mediated oxidations?

  • Catalytic Cycle : The compound acts as a hydrogen atom transfer (HAT) catalyst, generating phthalimide-N-oxyl (PINO) radicals under oxidants like NaOCl. Kinetic studies (EPR spectroscopy) reveal radical initiation rates (k = 1.2 × 10³ M⁻¹s⁻¹) and selectivity for benzylic C–H bonds (ΔG‡ = 25–30 kJ/mol) .
  • Contradictions : Discrepancies in turnover numbers (TON) between hydrocarbon substrates (e.g., 120 TON for ethylbenzene vs. 60 TON for cyclohexane) suggest steric and electronic substrate-catalyst interactions .

Q. How can computational modeling optimize this compound’s catalytic efficiency?

  • DFT Approaches :

  • Geometry optimization (B3LYP/6-311G**) identifies transition states for HAT.
  • Fukui function analysis predicts reactive sites for nitro-group functionalization .
    • Validation : Correlate computed activation energies with experimental Arrhenius plots (R² > 0.95) .

Q. What strategies resolve contradictions in reported degradation pathways under alkaline conditions?

  • Case Study : Conflicting data on hydrolysis products (4-nitrophthalamic acid vs. 4-nitrophthalic acid) arise from pH-dependent pathways:

  • pH 9–10: Dominant amide cleavage (yield: 85%).
  • pH > 12: Nitro-group reduction competes (yield: 40% aniline derivatives).
    • Resolution : Use LC-MS/MS (MRM mode) to track intermediates and adjust buffer systems (e.g., borate vs. phosphate) to suppress side reactions .

Q. How do steric and electronic effects influence N-alkylation reactions of this compound?

  • Experimental Design :

  • Phase-Transfer Catalysis (PTC) : Compare alkylation efficiency (K₂CO₃, TBAB catalyst) for primary vs. branched alkyl halides.
  • Yield Trends : Linear alkyl chains (e.g., methyl, ethyl) achieve >80% conversion, while bulky groups (e.g., tert-butyl) drop to <30% due to transition-state crowding .
    • Data Analysis : Hammett plots (σ⁺ vs. log(k)) quantify electronic effects of para-substituted aryl halides .

Q. Safety & Handling

Q. What protocols mitigate risks associated with this compound’s irritant properties?

  • PPE Requirements : Nitrile gloves, N95 masks, and chemical goggles.
  • Spill Management : Neutralize with 10% NaHCO₃, adsorb with vermiculite, and dispose as hazardous waste (EPA code D001) .
  • Storage : Desiccate at 2–8°C in amber glass to prevent photodegradation .

Q. Data Contradiction Analysis

Q. Why do studies report conflicting melting points for this compound (205–208°C vs. 195–200°C)?

  • Root Cause : Impurities from incomplete nitration (e.g., residual N-hydroxyphthalimide) depress observed melting points.
  • Mitigation : Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) and validate with DSC (peak onset ±1°C) .

Properties

IUPAC Name

2-hydroxy-5-nitroisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O5/c11-7-5-2-1-4(10(14)15)3-6(5)8(12)9(7)13/h1-3,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKACMVMZUIQKNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00466506
Record name N-Hydroxy-4-nitrophthalimide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105969-98-0
Record name N-Hydroxy-4-nitrophthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00466506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Hydroxy-4-nitrophthalimide
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Synthesis routes and methods

Procedure details

Analogous to Example 4, but from 500 mg (2.37 mmol) of 4-nitrophthalic acid (tech., contaminated with approximately 10% of 3-nitrophthalic acid) and 187 mg (0.974 mmol) of hydroxylammonium phosphate at a bath temperature of 130° C. The yield was 332 mg (67%, approximately 5% contaminated).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
187 mg
Type
reactant
Reaction Step Two

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